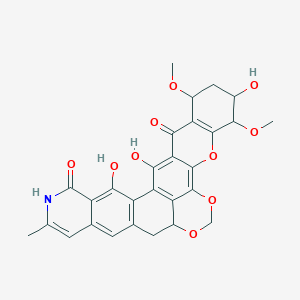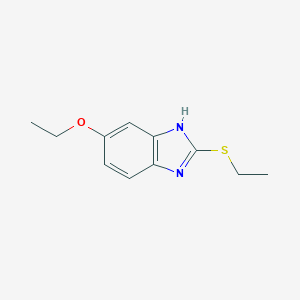
Flupropacil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flupropacil is a chemical compound that has been widely used in scientific research applications due to its unique properties and effects on various biological processes. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. In
Wirkmechanismus
Flupropacil acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, Flupropacil reduces the production of prostaglandins and thus exhibits anti-inflammatory, analgesic, and antipyretic effects.
Biochemische Und Physiologische Effekte
Flupropacil has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of ROS and to have antioxidant properties. Flupropacil has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, Flupropacil has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
Flupropacil has several advantages for lab experiments. It is a potent inhibitor of COX enzymes and has been extensively used as a tool to investigate inflammation and related diseases. Flupropacil has also been found to exhibit antioxidant properties and to inhibit the activity of MMPs. However, Flupropacil has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, Flupropacil has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture studies.
Zukünftige Richtungen
There are several future directions for research on Flupropacil. One area of research is to investigate its potential use as a therapeutic agent for inflammatory and related diseases. Flupropacil has been shown to exhibit potent anti-inflammatory effects and to have antioxidant properties, which make it a promising candidate for drug development. Another area of research is to investigate the molecular mechanisms underlying the effects of Flupropacil. Despite its extensive use in scientific research, the precise molecular targets of Flupropacil are still not fully understood. Further research in this area could lead to the development of more effective drugs targeting inflammation and related diseases.
Synthesemethoden
Flupropacil can be synthesized through a multi-step process starting with the reaction of 2,4-dichlorobenzoyl chloride with 4-aminophenol to form the intermediate 2-(4-aminophenyl)benzoxazole. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product, Flupropacil.
Wissenschaftliche Forschungsanwendungen
Flupropacil has been extensively used in scientific research as a tool to investigate various biological processes and pathways. It has been found to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Flupropacil has also been shown to inhibit the production of reactive oxygen species (ROS) and to have antioxidant properties. These effects make Flupropacil a valuable tool for studying inflammation, oxidative stress, and related diseases.
Eigenschaften
CAS-Nummer |
120890-70-2 |
|---|---|
Produktname |
Flupropacil |
Molekularformel |
C16H14ClF3N2O4 |
Molekulargewicht |
390.74 g/mol |
IUPAC-Name |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C16H14ClF3N2O4/c1-8(2)26-14(24)10-6-9(4-5-11(10)17)22-13(23)7-12(16(18,19)20)21(3)15(22)25/h4-8H,1-3H3 |
InChI-Schlüssel |
OYJMHAFVOZPIOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Andere CAS-Nummern |
120890-70-2 |
Synonyme |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidi n-1-yl]benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



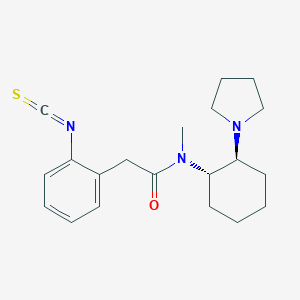
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
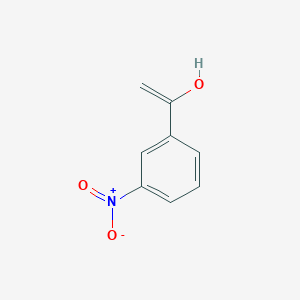
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
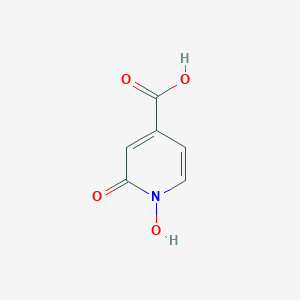
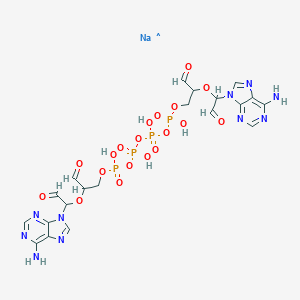
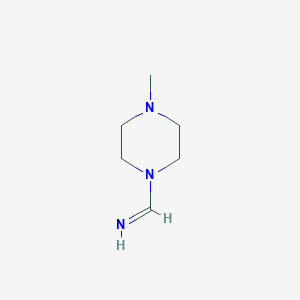
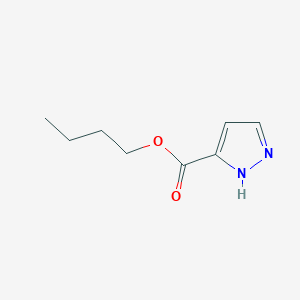
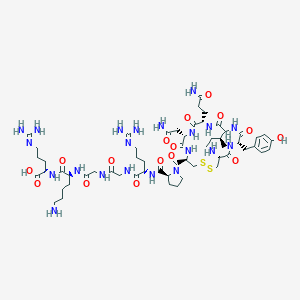
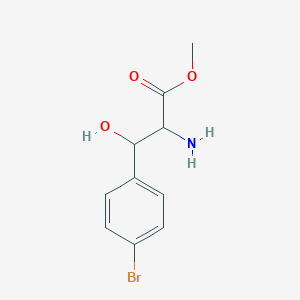
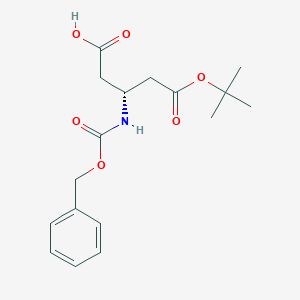
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
